![molecular formula C13H12O3 B12294483 3-Formylbicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B12294483.png)
3-Formylbicyclo[1.1.1]pentan-1-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylbicyclo[1.1.1]pentan-1-yl benzoate is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif in organic chemistry. The presence of both a formyl group and a benzoate ester makes this compound interesting for various chemical transformations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-formylbicyclo[1.1.1]pentan-1-yl benzoate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method to synthesize the bicyclo[1.1.1]pentane core is through the photochemical addition of propellane to diacetyl This reaction can be performed on a large scale, producing the core structure efficiently
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using flow chemistry techniques, and ensuring high purity and yield through purification processes such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formylbicyclo[1.1.1]pentan-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products
Oxidation: 3-Carboxybicyclo[1.1.1]pentan-1-yl benzoate
Reduction: 3-Hydroxymethylbicyclo[1.1.1]pentan-1-yl benzoate
Substitution: Products depend on the nucleophile used, such as 3-aminobicyclo[1.1.1]pentan-1-yl benzoate
Applications De Recherche Scientifique
3-Formylbicyclo[1.1.1]pentan-1-yl benzoate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 3-formylbicyclo[1.1.1]pentan-1-yl benzoate depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core can provide rigidity and unique spatial orientation, which can enhance binding affinity and selectivity for specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate
- 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-yl benzoate
Uniqueness
3-Formylbicyclo[1.1.1]pentan-1-yl benzoate is unique due to the presence of both a formyl group and a benzoate ester on the bicyclo[1.1.1]pentane core. This combination of functional groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C13H12O3 |
|---|---|
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
(3-formyl-1-bicyclo[1.1.1]pentanyl) benzoate |
InChI |
InChI=1S/C13H12O3/c14-9-12-6-13(7-12,8-12)16-11(15)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
Clé InChI |
PYMYHHJBBINBDJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)OC(=O)C3=CC=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[3-methyl-2-(methylcarbamoylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12294403.png)
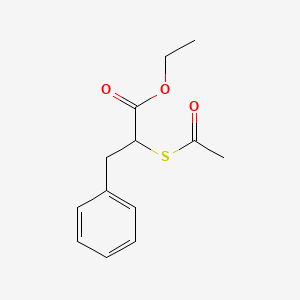
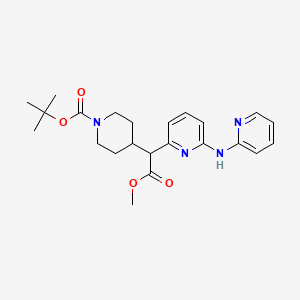
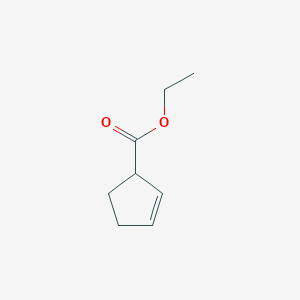
![(Z)-2-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12294421.png)
![3-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12294436.png)
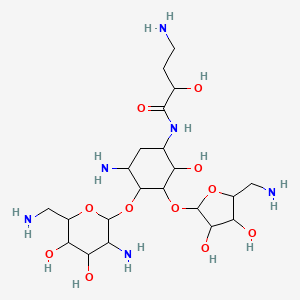
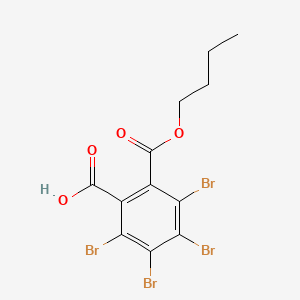
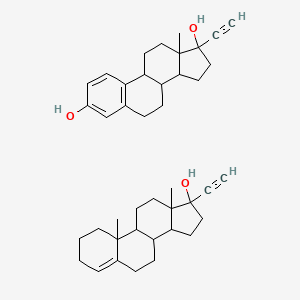


![2-(17-Hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile](/img/structure/B12294490.png)
![(1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one](/img/structure/B12294502.png)
